molecular formula C5H9NS2 B165894 Prolinedithiocarbamate CAS No. 135467-92-4

Prolinedithiocarbamate

Cat. No. B165894
M. Wt: 147.3 g/mol
InChI Key: NOQMBGVHFWMDIE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolinedithiocarbamate (PDTC) is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. PDTC belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.

Mechanism Of Action

Prolinedithiocarbamate exerts its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Prolinedithiocarbamate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

Prolinedithiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Prolinedithiocarbamate also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS) such as NADPH oxidase and xanthine oxidase. Prolinedithiocarbamate has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Advantages And Limitations For Lab Experiments

Prolinedithiocarbamate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Prolinedithiocarbamate can be used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models. However, Prolinedithiocarbamate has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. Prolinedithiocarbamate can also interfere with the activity of other enzymes and proteins, which can lead to off-target effects.

Future Directions

Prolinedithiocarbamate has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate to improve its solubility and bioavailability. Further studies are needed to investigate the effects of Prolinedithiocarbamate on different diseases and animal models. Prolinedithiocarbamate can also be used in combination with other compounds to enhance its therapeutic potential. Overall, Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Conclusion
Prolinedithiocarbamate is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, and anti-cancer properties and exerts its biological effects by inhibiting the activity of NF-κB and reducing oxidative stress. Prolinedithiocarbamate has several advantages for lab experiments, but it also has some limitations. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate and investigating its effects on different diseases and animal models. Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.

Synthesis Methods

Prolinedithiocarbamate can be synthesized through the reaction of proline and carbon disulfide in the presence of a base such as sodium hydroxide. This method yields a pure form of Prolinedithiocarbamate that can be used for various scientific research applications.

Scientific Research Applications

Prolinedithiocarbamate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Prolinedithiocarbamate has been used in several in vitro and in vivo studies to investigate its effects on cell proliferation, apoptosis, and oxidative stress.

properties

CAS RN

135467-92-4

Product Name

Prolinedithiocarbamate

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

(2S)-pyrrolidine-2-carbodithioic acid

InChI

InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

NOQMBGVHFWMDIE-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=S)S

SMILES

C1CC(NC1)C(=S)S

Canonical SMILES

C1CC(NC1)C(=S)S

synonyms

PDTC
proline dithiocarbamate
prolinedithiocarbamate

Origin of Product

United States

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